Cas no 75745-30-1 (4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine)

4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine structure
75745-30-1 structure
Product Name:4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine
CAS No:75745-30-1
MF:C16H14N2S
MW:266.360762119293
CID:559727
PubChem ID:2054479
Update Time:2025-09-24

4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4-(4-methylphenyl)-5-phenyl-
    • 4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-amine
    • 5-Phenyl-4-(p-tolyl)thiazol-2-amine
    • 5-Phenyl-4-p-tolyl-thiazol-2-ylamine
    • 2-Amino-4-(4-methylphenyl)-5-phenylthiazole
    • Thiazole,2-amino-5-phenyl-4-p-tolyl- (6CI)
    • CCG-103824
    • SCHEMBL8067428
    • Oprea1_619815
    • Oprea1_149868
    • ANFBEWMAKVJSIH-UHFFFAOYSA-N
    • SR-01000391724-1
    • F2145-0497
    • 75745-30-1
    • SR-01000391724
    • Z56786622
    • AKOS001592546
    • STL481970
    • 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine
    • Inchi: 1S/C16H14N2S/c1-11-7-9-12(10-8-11)14-15(19-16(17)18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18)
    • InChI Key: ANFBEWMAKVJSIH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1C1C=CC=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 266.08792
  • Monoisotopic Mass: 266.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 429.3±14.0 °C at 760 mmHg
  • Flash Point: 156.2±20.9 °C
  • PSA: 38.91

4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine Security Information

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